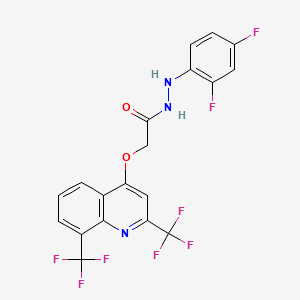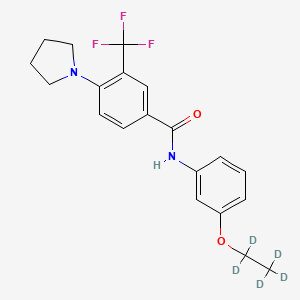
EPPTB-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ro 5212773-d5 involves multiple steps, including the formation of the core structure and the introduction of specific functional groups. The key steps typically include:
Formation of the Benzamide Core: This involves the reaction of 3-ethoxyphenylamine with 4-pyrrolidin-1-yl-3-trifluoromethylbenzoyl chloride under basic conditions to form the benzamide core.
Introduction of Deuterium: Deuterium atoms are introduced into the molecule to form the deuterated version, Ro 5212773-d5. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions.
Industrial Production Methods
Industrial production of Ro 5212773-d5 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is essential to obtain the desired product with high deuterium incorporation.
Analyse Chemischer Reaktionen
Types of Reactions
Ro 5212773-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may result in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ro 5212773-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of TAAR1 antagonists.
Biology: Employed in research to understand the role of TAAR1 in various biological processes, including neurotransmission and behavior.
Medicine: Investigated for its potential therapeutic applications in neurological and psychiatric disorders.
Industry: Utilized in the development of new drugs targeting TAAR1 and related pathways.
Wirkmechanismus
Ro 5212773-d5 exerts its effects by selectively binding to and antagonizing the trace amine-associated receptor 1 (TAAR1). This receptor is a G protein-coupled receptor that is activated by endogenous metabolites of amino acids. By blocking TAAR1, Ro 5212773-d5 inhibits the downstream signaling pathways, including the reduction of cyclic adenosine monophosphate (cAMP) levels .
Vergleich Mit ähnlichen Verbindungen
Ro 5212773-d5 is unique due to its high selectivity and potency as a TAAR1 antagonist. Similar compounds include:
RTI-7470-44: Another TAAR1 antagonist with different binding affinities and pharmacological properties.
BPAP (Benzofuranylpropylaminopentane): A monoaminergic activity enhancer that also interacts with TAAR1 but has different effects compared to Ro 5212773-d5.
Selegiline: A monoamine oxidase inhibitor that indirectly affects TAAR1 signaling.
Ro 5212773-d5 stands out due to its high selectivity for TAAR1 and its ability to cross the blood-brain barrier, making it a valuable tool for studying the central nervous system .
Eigenschaften
Molekularformel |
C20H21F3N2O2 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
N-[3-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H21F3N2O2/c1-2-27-16-7-5-6-15(13-16)24-19(26)14-8-9-18(25-10-3-4-11-25)17(12-14)20(21,22)23/h5-9,12-13H,2-4,10-11H2,1H3,(H,24,26)/i1D3,2D2 |
InChI-Schlüssel |
KLFVWQCQUXXLOU-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F |
Kanonische SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


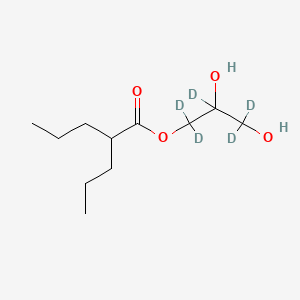

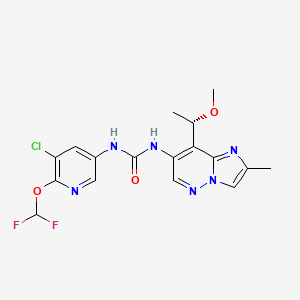
methyl dihydrogen phosphate](/img/structure/B12416408.png)
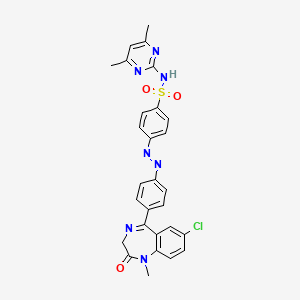
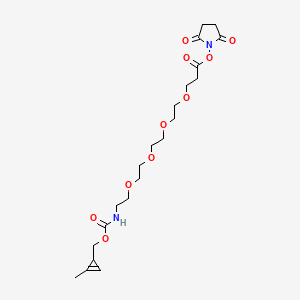
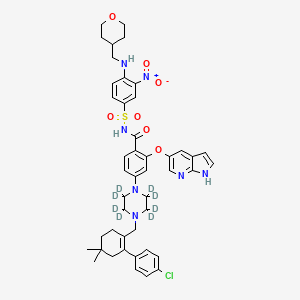

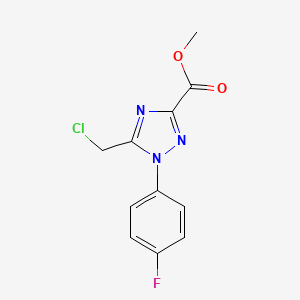

![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
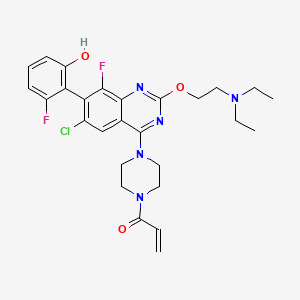
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)
